N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Historical Context of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as one of the most extensively studied heterocyclic frameworks in medicinal chemistry over the past several decades. Pyrrolopyrimidine-containing compounds, also known as 7-deazapurines, represent a collection of purine-based metabolites that have been isolated from various biological sources and demonstrate diverse functional properties ranging from secondary metabolism to ribonucleic acid modification. The broad distribution of these compounds in biological samples, coupled with their potential applications as antibiotic, antifungal, antiviral, and antineoplastic agents, has sustained significant research interest since their initial discovery.
The structural uniqueness of pyrrolo[2,3-d]pyrimidine derivatives lies in their purine-like architecture while lacking a nitrogen atom at the 7-position, distinguishing them from traditional purine-based molecules. This structural distinction has contributed to their significant attention in drug discovery and development, particularly as kinase inhibitors. The incorporation of pyrrolo[2,3-d]pyrimidine scaffolds within therapeutic molecules represents a strategic approach aimed at developing breakthrough kinase inhibitors with enhanced potency, selectivity, and therapeutic efficacy.
Historical research has established that nearly 35 compounds containing the common 7-deazapurine core structure have been described in the literature, illustrating the structural diversity and widespread occurrence of these compounds. The development of synthetic methodologies for pyrrolo[2,3-d]pyrimidine derivatives has evolved considerably, with researchers employing various strategies including cyclization of pyrimidine rings on pyrrole rings, cyclization of pyrrole rings on pyrimidine rings, and one-pot multicomponent reaction approaches.
The pharmaceutical significance of pyrrolo[2,3-d]pyrimidine derivatives has been validated through the clinical approval of several therapeutics containing this scaffold. Fused heterocycles, including pyrrolopyrimidines, have been extensively reported to demonstrate various biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties, making them valuable tools in medicinal chemistry research. The pyrrolopyrimidine scaffold possesses a more diverse and potent pharmacological profile compared to individual pyrrole and pyrimidine nuclei, which has driven continued interest in structural modifications and optimization efforts.
Significance of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Research
This compound has gained substantial research significance across multiple domains of pharmaceutical science. This compound serves as a critical component in analytical method development, particularly for stability-indicating reverse-phase high-performance liquid chromatography methods used in the quantification of impurities in pharmaceutical formulations. The development of highly sensitive analytical methods for the determination of this compound has become essential for pharmaceutical quality control processes.
Research applications of this compound extend beyond analytical chemistry into synthetic methodology development. The compound's complex stereochemical features and multiple functional groups make it an excellent model system for exploring advanced synthetic transformations and stereoselective synthesis approaches. Its structural complexity requires sophisticated analytical characterization methods, including infrared spectroscopy, mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy.
The compound's significance in research is further enhanced by its role as a reference standard for impurity detection and quantification. Pharmaceutical regulatory requirements necessitate the identification, characterization, and control of process-related impurities, making compounds like this compound essential tools for compliance with international pharmaceutical guidelines. The availability of well-characterized reference standards enables accurate method validation and ensures reliable analytical results across different laboratories and manufacturing sites.
Table 1: Key Research Applications of this compound
| Application Domain | Specific Use | Research Significance |
|---|---|---|
| Analytical Chemistry | Reference standard for impurity analysis | Critical for method validation and quality control |
| Synthetic Methodology | Model compound for stereoselective synthesis | Advances understanding of complex synthetic transformations |
| Pharmaceutical Quality Control | Impurity quantification in drug formulations | Ensures compliance with regulatory requirements |
| Structural Biology | Structure-activity relationship studies | Contributes to understanding of molecular interactions |
Relationship to Tofacitinib and Classification as Impurity P
This compound is formally classified as Tofacitinib Impurity P, representing a structurally related compound that can arise during the synthesis or degradation of the parent therapeutic molecule. This classification is of paramount importance in pharmaceutical manufacturing, as process-related impurities must be carefully monitored and controlled to ensure drug safety and efficacy.
The synthesis of tofacitinib citrate involves multiple synthetic routes, with the main flow route utilizing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material for coupling reactions with specific piperidine derivatives. During these synthetic processes, position isomeric impurities can be formed when the 2-chlorine position of the pyrimidine ring participates in side reactions, leading to the formation of compounds such as Tofacitinib Impurity P.
The molecular characteristics of Tofacitinib Impurity P include a molecular weight of 335.45 daltons and a molecular formula of C20H25N5. The compound's chemical name follows International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its complex stereochemical architecture.
Analytical methods for detecting and quantifying Tofacitinib Impurity P have been extensively developed and validated according to International Council for Harmonisation guidelines. These methods typically employ reverse-phase high-performance liquid chromatography with specific mobile phase compositions and detection wavelengths optimized for sensitivity and selectivity. The development of stability-indicating methods has demonstrated that these analytical approaches can achieve high precision and accuracy, with relative standard deviation values typically below 1.0 percent for impurity quantification.
Table 2: Molecular Characteristics of Tofacitinib Impurity P
Stereochemical Significance of the (3S,4S) Configuration
The stereochemical configuration of this compound plays a crucial role in determining its biological and chemical properties. The (3S,4S) designation indicates the absolute configuration at the third and fourth carbon positions of the piperidine ring, which significantly influences the compound's three-dimensional structure and subsequent molecular interactions.
Stereochemical considerations in pharmaceutical compounds are of paramount importance, as different stereoisomers can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The specific (3S,4S) configuration of this compound represents one of four possible stereoisomeric forms that could theoretically exist, each with potentially distinct properties and behaviors in biological systems.
The piperidine ring system in this compound adopts a chair conformation, and the (3S,4S) configuration determines the spatial arrangement of the benzyl and methyl substituents relative to the ring framework. This spatial arrangement influences the compound's ability to interact with biological targets, its metabolic stability, and its physicochemical properties such as solubility and permeability.
Research has demonstrated that stereochemical configuration can have profound effects on kinase inhibitor activity and selectivity. In related pyrrolo[2,3-d]pyrimidine-based therapeutics, specific stereochemical arrangements have been shown to be essential for optimal binding affinity and selectivity toward target kinases. The (3S,4S) configuration may contribute to specific binding orientations that influence the compound's behavior in analytical systems and its potential interactions with biological macromolecules.
Properties
IUPAC Name |
N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNXPTXDOVDFE-MAUKXSAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Piperidine headgroup synthesis :
-
Coupling with pyrrolo[2,3-d]pyrimidine :
Reaction Scheme:
Catalytic Hydrogenation for Deprotection
A common step involves removing the benzyl protecting group from intermediates.
Procedure:
Challenges:
Stereochemical Control via Kinetic Resolution
To avoid tedious chiral chromatography, kinetic resolution using phosphonic acid resolves racemic mixtures:
Process:
-
Racemic 1-benzyl-4-methylpiperidin-3-amine is treated with (R)-phosphonic acid.
-
The (3S,4S)-enantiomer crystallizes selectively, achieving >97% diastereomeric excess.
One-Pot Tandem Reactions
A streamlined approach combines piperidine formation and coupling:
Steps:
-
Reductive amination :
-
4-Methylpiperidin-3-one reacts with benzylamine and NaBH₄ to form the piperidine scaffold.
-
-
In situ coupling :
-
The intermediate reacts with 4-chloro-pyrrolo[2,3-d]pyrimidine without isolation.
-
Purification and Isolation
Final purification ensures pharmaceutical-grade purity:
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).
-
Crystallization : Ethyl acetate/n-hexane yields white crystals (mp >66°C).
Comparative Analysis of Methods
| Method | Key Features | Yield | Stereopurity | Scalability |
|---|---|---|---|---|
| Enantioselective | Chiral resolution, Pd catalysis | 85% | >99% ee | High |
| Catalytic Hydrogenation | Benzyl deprotection | 90% | N/A | Moderate |
| Kinetic Resolution | Phosphonic acid, no chromatography | 78% | 97% de | High |
| One-Pot Tandem | Reduced steps | 68% | 95% ee | Moderate |
Challenges and Solutions
-
Stereochemical Integrity :
-
Functional Group Compatibility :
-
Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.
Scientific Research Applications
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anti-proliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: Studied for their kinase inhibitory activity and potential as multi-targeted kinase inhibitors.
Uniqueness
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a benzyl group and a piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential therapeutic applications due to its biological activity, particularly as an inhibitor of protein kinase B (PKB or Akt). This article delves into its biochemical properties, mechanisms of action, and research findings supporting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[2,3-d]pyrimidines. Its molecular formula is , and it features a unique bicyclic structure that includes a pyrimidine ring fused with a pyrrole ring. The presence of a piperidine ring and a benzyl group enhances its biological activity by influencing molecular interactions within biological systems.
Target and Mode of Action
The primary target of this compound is protein kinase B (PKB) . It acts as an ATP-competitive inhibitor , selectively inhibiting PKB over other kinases such as PKA. This inhibition affects the phosphoinositide 3-kinase (PI3K) pathway , which is crucial for cell survival and proliferation.
Inhibition Studies
Research indicates that this compound significantly inhibits PKB activity in vitro, leading to downstream effects on cellular signaling pathways. For instance, it modulates the PI3K-PKB-mTOR signaling cascade, which is vital for regulating cell growth and metabolism.
| Biological Activity | IC50 Value (µM) |
|---|---|
| PKB Inhibition | 0.47 |
| PI3Kα Inhibition | 2.30 |
| PI3Kδ Inhibition | 3.56 |
Pharmacokinetics
Despite its promising activity in cellular assays, the compound faces challenges regarding metabolism and bioavailability. Studies show that compounds with similar structures undergo rapid metabolic clearance in vivo, resulting in low oral bioavailability. This necessitates further optimization for therapeutic use.
Case Studies
- Tumor Xenograft Models : In preclinical studies using human tumor xenografts in nude mice, this compound demonstrated significant anti-tumor activity at well-tolerated doses. The modulation of PKB signaling was linked to reduced tumor growth rates.
- Cell Line Studies : Various cancer cell lines treated with this compound exhibited decreased viability and induced apoptosis, confirming its potential as an anticancer agent.
Summary of Biological Activities
The compound exhibits a range of biological activities that are being actively researched:
- Anticancer Activity : Strong inhibition of tumor growth through PKB modulation.
- Enzyme Inhibition : Effective against various kinases involved in cancer progression.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. This includes:
- Optimization of pharmacokinetic properties to improve bioavailability.
- Expanded studies on its effects in different cancer types and other diseases influenced by the PI3K-PKB pathway.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- The synthesis typically involves:
- Protection/deprotection strategies : Use of N-ethyloxycarbonyl groups to protect amines, followed by reduction with lithium aluminum hydride (LAH) to generate methylamine intermediates .
- Coupling reactions : Reaction of pyrrolo[2,3-d]pyrimidine scaffolds with piperidine derivatives under reflux conditions (e.g., in methanol or isopropanol) .
- Purification : Column chromatography or crystallization (e.g., from ethanol-DMF mixtures) to isolate stereoisomers .
Q. How is the stereochemical configuration of the compound confirmed?
- X-ray crystallography : Resolves absolute configuration (e.g., R/S designations) by analyzing molecular packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O bonds) .
- NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity of protons (e.g., coupling between piperidine methyl groups and pyrrolopyrimidine protons) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
Q. What analytical methods ensure compound purity and identity?
- HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C20H25N5) with <2 ppm error .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance stereochemical control and yield?
- Catalyst screening : Use chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to favor (3S,4S) diastereomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while methanol reduces side reactions during deprotection .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for steps like piperazine cyclization .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
- Metabolic stability testing : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .
- Structural analogs : Synthesize and test derivatives (e.g., fluorinated or methylsulfonyl variants) to correlate substituent effects with activity trends .
Q. How does the compound’s conformation impact target binding?
- Molecular docking : Simulate binding poses with targets (e.g., tubulin) using software like AutoDock Vina, guided by X-ray crystallography data .
- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess stability of hydrogen bonds (e.g., between pyrrolopyrimidine NH and kinase active sites) .
- SAR studies : Modify substituents (e.g., benzyl vs. phenyl groups) to evaluate effects on binding affinity .
Q. What methodologies validate the compound’s mechanism of action in cellular models?
- siRNA knockdown : Silence putative targets (e.g., AKT1) to confirm pathway dependency in apoptosis assays .
- Fluorescence polarization : Measure direct binding to tubulin or kinases using labeled probes .
- Pharmacodynamic markers : Monitor phosphorylation status of downstream effectors (e.g., ERK1/2) via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
